molecular formula C6H10BClN2O2 B6166830 {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride CAS No. 2057507-24-9

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride

Cat. No. B6166830
CAS RN: 2057507-24-9
M. Wt: 188.4
InChI Key:
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the target they interact with. Many imidazole compounds are used in medicine due to their broad range of chemical and biological properties .

Safety and Hazards

Safety information for specific imidazole compounds can vary, but generally, they should be handled with care to avoid direct contact and inhalation .

Future Directions

Given the broad range of biological activities of imidazole derivatives, there is ongoing research into the development of new drugs based on this structure . This includes the development of novel drugs to overcome problems with antimicrobial resistance .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride involves the reaction of 2-amino-1H-imidazole-4-carboxylic acid with boric acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-amino-1H-imidazole-4-carboxylic acid", "boric acid", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-amino-1H-imidazole-4-carboxylic acid and boric acid in a solvent such as ethanol or water.", "Step 2: Heat the mixture to reflux for several hours to allow the reaction to occur.", "Step 3: Cool the mixture and filter the resulting solid.", "Step 4: Dissolve the solid in hydrochloric acid to form the hydrochloride salt of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid." ] }

CAS RN

2057507-24-9

Product Name

{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}boronic acid hydrochloride

Molecular Formula

C6H10BClN2O2

Molecular Weight

188.4

Purity

95

Origin of Product

United States

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